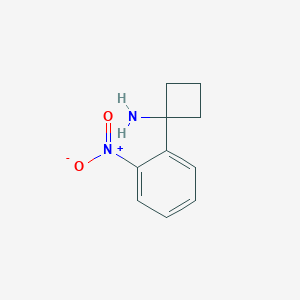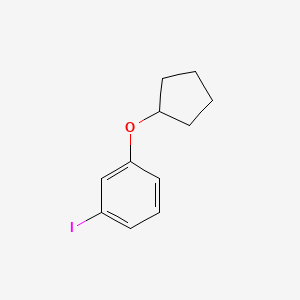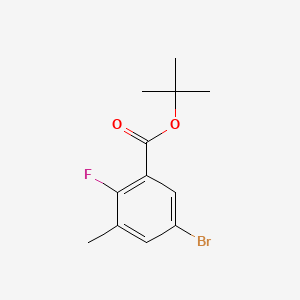-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744903.png)
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」は、2つのピラゾール環を含む複雑な有機分子です。ピラゾールは、2つの窒素原子を含む5員環状複素環化合物です。この特定の化合物は、ピラゾール環に結合したメチル基とプロピル基を含む、その独特の置換パターンを特徴としています。
準備方法
合成経路と反応条件
「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」の合成は、一般的に多段階の有機反応を伴います。最初のステップは、多くの場合、ヒドラジンと1,3-ジケトンを含む環化反応によるピラゾール環の形成を含みます。その後のステップでは、アルキル化反応によってメチル基とプロピル基を導入します。最後のステップには、2つのピラゾール環間のアミン結合の形成が含まれます。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された反応条件を伴う場合があります。これには、触媒、制御された温度、および反応を促進するための特定の溶媒の使用が含まれます。このプロセスには、再結晶やクロマトグラフィーなどの精製ステップが含まれて、目的の生成物を分離することもあります。
化学反応解析
反応の種類
「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応する酸化物を生成するために酸化される可能性があります。
還元: 還元反応は、化合物をその還元形に変換することができます。
置換: この化合物は、置換反応を起こす可能性があり、その置換基の1つが別の基に置き換えられます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまなアルキル化剤が含まれます。温度、溶媒、pHなどの反応条件は、目的の変換を実現するために注意深く制御されます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピラゾール酸化物が生成される場合があり、還元によってアミン誘導体が生成される可能性があります。
科学研究の応用
「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」は、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗炎症性など、潜在的な生物活性について調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について検討されています。
産業: 新しい材料と化学プロセスの開発に利用されます。
化学反応の分析
Types of Reactions
“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction may produce amine derivatives.
科学的研究の応用
“(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」の作用機序は、特定の分子標的との相互作用を伴います。これらのターゲットには、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物は、これらのターゲットに結合してその活性を調節することで効果を発揮する可能性があり、さまざまな生化学的および生理学的反応を引き起こします。
類似化合物の比較
類似化合物
類似化合物には、3-メチル-1-フェニル-1H-ピラゾールや1-(2-メチルプロピル)-3-フェニル-1H-ピラゾールなど、異なる置換パターンを持つ他のピラゾール誘導体が含まれます。
独自性
「(3-メチル-1-プロピル-1H-ピラゾール-5-イル)メチルアミン」の独自性は、特定の置換パターンとアミン結合によって接続された2つのピラゾール環の存在にあります。この構造は、さまざまな用途に役立つ独自の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Similar compounds include other pyrazole derivatives with different substitution patterns, such as:
- 3-methyl-1-phenyl-1H-pyrazole
- 1-(2-methylpropyl)-3-phenyl-1H-pyrazole
Uniqueness
The uniqueness of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its specific substitution pattern and the presence of two pyrazole rings connected by an amine linkage. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C16H27N5 |
|---|---|
分子量 |
289.42 g/mol |
IUPAC名 |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-5-7-21-16(9-14(4)18-21)11-17-10-15-6-8-20(19-15)12-13(2)3/h6,8-9,13,17H,5,7,10-12H2,1-4H3 |
InChIキー |
UHUDBUHEANMUSL-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11744825.png)
![N-[(2,5-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11744826.png)
![3-cyclopropyl-N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B11744831.png)
![2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11744839.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744853.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11744854.png)

![4-{[(1-Ethyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11744859.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11744868.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744876.png)

![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744882.png)


